4,5-dimethyl-1H-imidazole-2-carbaldehyde

Descripción general

Descripción

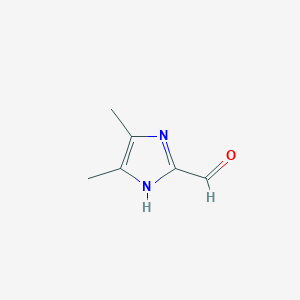

4,5-Dimethyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H8N2O It features an imidazole ring substituted with two methyl groups at positions 4 and 5, and an aldehyde group at position 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another approach is the Wallach synthesis, which uses dehydrogenation of imidazolines . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Análisis De Reacciones Químicas

N-Alkylation at the Imidazole Ring

The acidic N1–H proton (pKa ~14–15) undergoes deprotonation with strong bases like NaH, enabling alkylation with electrophiles. For example:

Reaction Protocol

-

Substrate : 4,5-Dimethyl-1H-imidazole-2-carbaldehyde

-

Base : Sodium hydride (NaH, 2.2 equiv)

-

Alkylating Agent : Methyl iodide (2.0 equiv)

-

Conditions : Anhydrous DMF, 25°C, 12–24 hours

-

Product : 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Key Data (from analogous systems ):

| Yield | Purity | Isolation Method |

|---|---|---|

| 59–72% | >95% | Column chromatography (ethyl acetate/hexane) |

1H NMR of alkylated product shows disappearance of the N–H proton (δ 12.48 ppm) and appearance of N–CH3 (δ 3.60 ppm, singlet) .

Schiff Base Formation and Subsequent Cyclization

The aldehyde group condenses with primary amines to form imines, which cyclize under acidic or oxidative conditions:

Reaction with 2-Aminophenol

-

Step 1 : Schiff base formation (neat, 70°C, 2 h)

Intermediate : 2-((4,5-Dimethyl-1H-imidazol-2-yl)methyleneamino)phenol -

Step 2 : Cyclization with Pb(OAc)4 in acetic acid (45–50°C, 24 h)

Product : 2-(4,5-Dimethyl-1H-imidazol-2-yl)benzo[d]oxazole

| Step | Yield | Characterization |

|---|---|---|

| 1 | 79% | 1H NMR: δ 8.02 (s, N=C–H), 11.93 ppm (N–H) |

| 2 | 63% | IR: 1606 cm⁻¹ (C=N), ESI-MS: m/z 293.1 [M]+ |

Multicomponent Reactions

The aldehyde participates in one-pot condensations. A representative example involves ethyl cyanoacetate and ethyl glycinate hydrochloride:

-

Reagents : Ethyl cyanoacetate, ethyl glycinate hydrochloride, triethylamine

-

Conditions : Neat, 70°C, 2 hours

-

Product : Imidazolidin-4-one derivatives

Mechanism :

-

Nucleophilic attack of amine on ethyl cyanoacetate → cyanoacetamido intermediate.

-

Addition of ethyl glycinate → cyclization with elimination of ethanol.

Yield : 25–37% (optimized with catalyst screening) .

Oxazole Ring Formation via Oxidative Cyclization

Lead tetraacetate promotes oxidative cyclization of Schiff bases:

-

Substrate : 2-((4,5-Dimethyl-1H-imidazol-2-yl)methyleneamino)phenol

-

Oxidant : Pb(OAc)4 (1.3 equiv)

-

Conditions : Acetic acid, 45–50°C, 24 hours

-

Product : 2-(4,5-Dimethyl-1H-imidazol-2-yl)benzo[d]oxazole

Key Observations :

-

TLC monitoring shows reduced polarity post-cyclization.

-

1H NMR confirms aromatic proton shifts (δ 7.70–7.80 ppm for imidazole C–H) .

Reactivity Comparison with Analogues

The 4,5-dimethyl substitution sterically hinders electrophilic substitution at C2 but enhances stability of N-alkylated products.

| Reactivity Aspect | 4,5-Dimethyl Derivative | 4-Methyl Derivative |

|---|---|---|

| N-Alkylation Rate | Slower (steric bulk) | Faster |

| Schiff Base Yield | 63–79% | 65–85% |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Intermediate in Drug Development

4,5-Dimethyl-1H-imidazole-2-carbaldehyde serves as an important intermediate in synthesizing various pharmaceutical agents. It is particularly noted for its role in developing drugs targeting neurological disorders and antimicrobial agents. Research indicates that derivatives of imidazole compounds exhibit promising antibacterial activity against pathogens such as Helicobacter pylori and Escherichia coli .

Case Study: Antibacterial Activity

In a study examining the synthesis of imidazole derivatives, it was found that certain compounds derived from this compound demonstrated significant inhibition against both metronidazole-sensitive and resistant strains of H. pylori . The effectiveness of these compounds highlights their potential as alternatives in treating resistant bacterial infections.

Biochemical Research

Enzyme Inhibition Studies

This compound has been utilized in biochemical studies focusing on enzyme inhibition and protein interactions. It has been shown to modulate the activity of enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is crucial in regulating prostaglandin levels involved in inflammation and tumorigenesis .

Case Study: Cancer Research

In vitro studies demonstrated that this compound could effectively inhibit 15-PGDH, leading to increased levels of PGE2, which is associated with apoptosis in cancer cells. This effect was particularly noted in colon cancer models where tumor growth was significantly reduced .

Material Science

Development of Functional Materials

The compound is also explored for its applications in material science, particularly in developing polymers with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.

| Application Area | Details |

|---|---|

| Polymers | Used to create novel polymers with enhanced properties for industrial applications. |

| Catalysts | Acts as a catalyst in various chemical reactions due to its reactive aldehyde group. |

Flavor and Fragrance Industry

Potential Uses in Flavoring Agents

Research into the flavor and fragrance industry suggests that this compound may be utilized to create unique flavors and fragrances, enhancing product appeal in food and cosmetic sectors . Its ability to form various derivatives can lead to novel flavor compounds.

Agricultural Chemistry

Agrochemical Development

The compound is investigated for its potential use in developing agrochemicals aimed at improving crop yield and pest resistance. Its application could lead to more effective agricultural practices by enhancing plant resilience against environmental stressors.

Mecanismo De Acción

The mechanism of action of 4,5-dimethyl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

2-Imidazolecarboxaldehyde: Another imidazole derivative with similar reactivity but different substitution pattern.

4-Imidazolecarboxaldehyde: Similar structure but lacks the methyl groups at positions 4 and 5.

Uniqueness: 4,5-Dimethyl-1H-imidazole-2-carbaldehyde is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with molecular targets compared to other imidazole derivatives .

Actividad Biológica

4,5-Dimethyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound characterized by its imidazole ring with two methyl substituents and an aldehyde group. Its molecular formula is C6H8N2O, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H8N2O

- Molecular Weight : 124.14 g/mol

- Structure : The compound features an imidazole ring with methyl groups at positions 4 and 5, and an aldehyde group at position 2.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate several biochemical pathways, which may lead to observed biological effects .

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural properties allow it to fit into active sites of enzymes, thus blocking substrate access .

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic functions.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as a potential inhibitor of the epidermal growth factor receptor (EGFR) pathway. EGFR is often overexpressed in various cancers, including non-small cell lung carcinoma and breast cancer. Inhibition of this receptor can lead to reduced tumor growth and proliferation .

Case Study: EGFR Inhibition

In a study focusing on the inhibition of EGFR, this compound was identified as a promising candidate due to its ability to bind effectively to the receptor's active site. This binding inhibits downstream signaling pathways that promote cancer cell survival and proliferation .

Research Findings

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions from simpler precursors. Common methods include the Debus-Radziszewski synthesis involving glyoxal and ammonia under controlled conditions. The compound is also utilized in the production of dyes and pigments due to its unique chemical structure.

Propiedades

IUPAC Name |

4,5-dimethyl-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-5(2)8-6(3-9)7-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXPJRBSLSQXKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505899 | |

| Record name | 4,5-Dimethyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118474-44-5 | |

| Record name | 4,5-Dimethyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.